molecular formula C8H5F6NO B12951805 2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanol

2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanol

Cat. No.: B12951805
M. Wt: 245.12 g/mol
InChI Key: LCFVUOKCRSCERH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanol is an organic compound characterized by the presence of trifluoromethyl and pyridine moieties. This compound is notable for its unique chemical properties, which are largely attributed to the presence of fluorine atoms. Fluorine’s high electronegativity and small atomic radius contribute to the compound’s stability and reactivity, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanol typically involves the introduction of trifluoromethyl groups into a pyridine ring. One common method is the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. Another approach involves assembling the pyridine ring from a trifluoromethyl-containing building block .

Industrial Production Methods

Industrial production of this compound often relies on direct fluorination methods or building-block methods, depending on the desired target compound. The demand for trifluoromethylpyridine derivatives has been steadily increasing, driven by their applications in agrochemicals and pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoroacetic acid, various alcohol derivatives, and fluorinated compounds with enhanced stability and reactivity .

Scientific Research Applications

2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanol has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Employed in the development of bioactive compounds for research purposes.

    Medicine: Integral in the synthesis of pharmaceutical compounds with improved efficacy and stability.

    Industry: Utilized in the production of agrochemicals and functional materials

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanol involves its interaction with molecular targets through its trifluoromethyl and pyridine moieties. The fluorine atoms enhance the compound’s binding affinity to specific enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanol stands out due to its specific trifluoromethyl and pyridine structure, which imparts unique chemical and biological properties. The presence of multiple fluorine atoms enhances its stability, reactivity, and binding affinity, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C8H5F6NO

Molecular Weight

245.12 g/mol

IUPAC Name

2,2,2-trifluoro-1-[5-(trifluoromethyl)pyridin-3-yl]ethanol

InChI

InChI=1S/C8H5F6NO/c9-7(10,11)5-1-4(2-15-3-5)6(16)8(12,13)14/h1-3,6,16H

InChI Key

LCFVUOKCRSCERH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1C(F)(F)F)C(C(F)(F)F)O

Origin of Product

United States

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